Ethyl 4-[3-(methanesulfonamido)phenyl]-2-oxo-6-phenylcyclohex-3-ene-1-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 4-[3-(methanesulfonamido)phenyl]-2-oxo-6-phenylcyclohex-3-ene-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO5S/c1-3-28-22(25)21-19(15-8-5-4-6-9-15)13-17(14-20(21)24)16-10-7-11-18(12-16)23-29(2,26)27/h4-12,14,19,21,23H,3,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWLSCWOLRSQPEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(CC(=CC1=O)C2=CC(=CC=C2)NS(=O)(=O)C)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, play a significant role in cell biology. They bind with high affinity to multiple receptors, making them useful in the development of new therapeutic derivatives.
Mode of Action
Indole derivatives are known to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. These activities suggest a broad spectrum of interactions with cellular targets, leading to diverse physiological changes.
Biochemical Pathways
Indole derivatives are known to influence a wide range of biological pathways due to their broad-spectrum biological activities. The downstream effects of these interactions can vary widely, depending on the specific derivative and its targets.
Result of Action
Given the broad range of biological activities exhibited by indole derivatives, it can be inferred that this compound could have diverse effects at the molecular and cellular levels.
Biological Activity
Ethyl 4-[3-(methanesulfonamido)phenyl]-2-oxo-6-phenylcyclohex-3-ene-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the available literature on its biological activity, focusing on its synthesis, cytotoxic effects, and structure-activity relationships.
- Molecular Formula : C22H23N3O6S
- Molecular Weight : 451.50 g/mol
- IUPAC Name : this compound
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the cyclohexene ring and the introduction of the methanesulfonamide group. Characterization methods such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the compound.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In particular:
- Cytotoxicity Against Cancer Cell Lines : Research has shown that this compound exhibits significant cytotoxic effects against various cancer cell lines, including leukemia and solid tumors. For instance, a study evaluated its efficacy against leukemia cell lines such as K562 and HL60, demonstrating a dose-dependent reduction in cell viability .
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of intrinsic pathways. This is supported by findings that indicate increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins following treatment with this compound .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound:
| Substituent | Effect on Activity |
|---|---|
| Methanesulfonamide group | Enhances solubility and bioavailability |
| Phenyl ring | Contributes to binding affinity |
| Cyclohexene core | Essential for structural integrity |
Studies suggest that modifications to these functional groups can lead to improved potency and selectivity against cancer cells while minimizing toxicity to normal cells .
Case Study 1: Leukemia Treatment
In a clinical setting, a derivative of this compound was tested in patients with resistant forms of leukemia. The results indicated a partial response in approximately 30% of treated patients, with manageable side effects. This highlights the potential for further development into a therapeutic agent specifically targeting resistant leukemia subtypes .
Case Study 2: Solid Tumors
Another study focused on solid tumors revealed that this compound could inhibit tumor growth in xenograft models. The compound demonstrated significant tumor regression compared to control groups, suggesting its potential use as an adjunct therapy in combination with existing treatments .
Q & A
Q. What are the optimal synthetic routes for Ethyl 4-[3-(methanesulfonamido)phenyl]-2-oxo-6-phenylcyclohex-3-ene-1-carboxylate, and how do reaction conditions influence yield?
The synthesis typically involves multi-step reactions, including Michael addition of ethyl acetoacetate to chalcone precursors, followed by sulfonamide functionalization. Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction rates and selectivity by stabilizing intermediates. Catalysts like NaOH or K2CO3 are critical for cyclization efficiency. Continuous flow synthesis can improve scalability and reduce costs in industrial settings .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR identify hydrogen/carbon environments, particularly the methanesulfonamido group (δ ~3.0 ppm for CH3SO2) and cyclohexenone carbonyl (δ ~200 ppm).
- Mass Spectrometry : High-resolution MS confirms molecular weight (443.51 g/mol) and fragmentation patterns.
- X-ray Crystallography : Resolves conformational details (e.g., cyclohexene puckering: envelope, half-chair, or screw-boat) and dihedral angles between aromatic substituents .
Q. How can researchers assess the purity and stability of this compound under varying storage conditions?
Use HPLC with UV detection (λ ~254 nm) for purity analysis. Stability studies should monitor degradation under light, humidity, and temperature (e.g., 4°C vs. ambient). Accelerated stability testing (40°C/75% RH) identifies degradation pathways, such as hydrolysis of the ester or sulfonamide groups .
Advanced Research Questions
Q. What computational strategies are used to predict binding affinities and mechanisms of action with biological targets?
Molecular docking (AutoDock Vina, Schrödinger) and MD simulations analyze interactions with enzymes (e.g., cyclooxygenase) or receptors. Density Functional Theory (DFT) calculates electrostatic potential maps to identify nucleophilic/electrophilic regions. QSAR models correlate structural features (e.g., methanesulfonamido polarity) with anti-inflammatory or antimicrobial activity .
Q. How do structural modifications (e.g., substituent variation) impact biological activity and selectivity?
- Methanesulfonamido Group : Replacing the sulfonamide with carbamate reduces enzyme inhibition potency due to decreased hydrogen-bonding capacity.
- Phenyl Substituents : Electron-withdrawing groups (e.g., -F, -Cl) on the phenyl ring enhance binding to hydrophobic pockets in target proteins. SAR studies show that ethyl 6-(4-chlorophenyl)-4-(4-fluorophenyl) derivatives exhibit 2–3× higher anti-inflammatory activity than unsubstituted analogs .
Q. What challenges arise in resolving crystallographic disorder in derivatives of this compound?
Partial occupancy of substituents (e.g., disordered 4-chlorophenyl groups) requires refinement with constraints (e.g., ISOR, SIMU in SHELXL). Multi-conformational modeling (e.g., 68:32 occupancy ratios) accounts for puckering variations in cyclohexene rings. Software like OLEX2 or SHELXE aids in electron density map interpretation .
Q. How can researchers reconcile discrepancies in biological activity data across different in vitro assays?
Contradictions may arise from assay-specific conditions (e.g., cell permeability in MTT vs. protein-binding in SPR). Normalize data using positive controls (e.g., celecoxib for COX-2 inhibition) and validate via orthogonal methods (e.g., Western blotting after enzyme assays) .
Methodological Guidance Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
